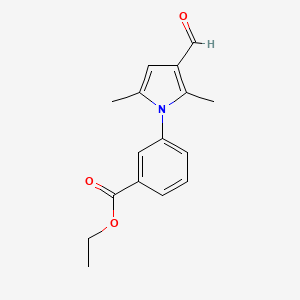

ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a benzoate ester derivative featuring a substituted pyrrole ring at the meta position of the benzene ring. The pyrrole moiety contains a formyl group at the 3-position and methyl groups at the 2- and 5-positions.

Properties

IUPAC Name |

ethyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)13-6-5-7-15(9-13)17-11(2)8-14(10-18)12(17)3/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIKXXGHWXUQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982932 | |

| Record name | Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6438-14-8 | |

| Record name | Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. In this case, 2,5-hexanedione can be used to form 2,5-dimethylpyrrole.

Formylation: The formyl group can be introduced at the 3-position of the pyrrole ring using Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds containing the pyrrole structure exhibit notable antimicrobial activity. The presence of the formyl group in this compound enhances its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents .

Antitubercular Activity

Studies have highlighted the antitubercular potential of derivatives based on the 2,5-dimethylpyrrole scaffold, which includes this compound. These compounds have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations below 1 µg/mL .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its structural components allow for various modifications that can lead to the development of new derivatives with tailored properties.

Synthesis of Novel Compounds

This compound can be utilized as a precursor for synthesizing other biologically active molecules. The formyl group can undergo reactions such as reductive amination or condensation to form more complex structures .

Development of Drug Candidates

The synthesis pathways involving this compound are crucial for generating new drug candidates targeting specific diseases, particularly those related to bacterial infections and possibly cancer .

Case Study: Antitubercular Screening

A study conducted on derivatives of the pyrrole scaffold revealed that this compound exhibited significant activity against Mycobacterium tuberculosis. The compound was part of a series evaluated for their efficacy against drug-resistant strains, demonstrating promising results that warrant further exploration .

Case Study: Synthesis of Antimicrobial Derivatives

In another investigation, researchers synthesized various derivatives from this compound to evaluate their antimicrobial properties. The modifications led to enhanced activity profiles compared to the parent compound, showcasing the importance of structural variations in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate depends on its specific application:

Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the pyrrole ring and the benzoate moiety, which can facilitate charge transfer and conductivity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate and its closest analogues:

Key Observations :

Ester Group Influence : Ethyl esters (e.g., target compound vs. ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate) may exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability in biological systems .

Formyl Group Position : The 3-formyl group on the pyrrole (target compound) contrasts with 2-formyl analogues (e.g., ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate), which could alter electronic properties and reactivity in nucleophilic additions .

Substituent Positioning : Meta-substituted benzoates (target compound) vs. para-substituted derivatives (e.g., ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate) influence steric hindrance and crystallinity, as observed in SHELX-refined structures .

Biological Activity

Ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on antibacterial, antifungal, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : C₁₆H₁₇N₃O₃

- Functional Groups : Contains an ethyl ester and a formyl group attached to a pyrrole moiety.

The compound's structure suggests potential interactions with biological targets due to the presence of the pyrrole ring and the formyl group, which can participate in various chemical reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Ethyl 3-(3-formyl-2,5-dimethyl-pyrrol) | 3.12 - 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Triclosan | 10 | Staphylococcus aureus |

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Compounds derived from pyrrole structures have demonstrated effectiveness against various fungal strains:

- Activity Against Candida albicans : Similar derivatives have shown inhibition zones ranging from 18 mm to 24 mm against C. albicans .

Anticancer Properties

The compound's potential as an anticancer agent is also under investigation:

- Mechanism of Action : The formyl group may interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic and pyrrole moieties could enhance binding affinity to specific targets involved in cancer progression .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of pyrrole derivatives on cancer cell lines, revealing that certain compounds induced apoptosis in breast cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophiles in enzymes.

- Intercalation : The aromatic system may intercalate into DNA, disrupting replication.

- Membrane Disruption : Interaction with microbial membranes leading to increased permeability.

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling ethyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps involving volatile intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For powder handling, use NIOSH-approved N95 respirators.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis.

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent aldehyde group oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign pyrrole and benzoate proton environments using deuterated DMSO-d₆. Compare coupling constants to distinguish substituent positions (e.g., 2,5-dimethyl vs. 3-formyl groups).

- FT-IR : Confirm carbonyl stretches (C=O: ~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for formyl).

- HRMS : Use ESI+ mode with methanol/chloroform to verify molecular ion [M+H]⁺ (expected m/z: 287.13).

- XRD : For crystalline derivatives, resolve steric effects of the pyrrole-benzoate scaffold .

Q. How should researchers design preliminary experiments to probe the reactivity of the formyl group in this compound?

- Methodological Answer :

- Nucleophilic Additions : Test hydrazine or hydroxylamine in ethanol (reflux, 2 h) to form hydrazones or oximes. Monitor by TLC (silica, 1:1 hexane/ethyl acetate).

- Reduction Trials : Use NaBH₄ in THF at 0°C to reduce the formyl group; compare selectivity vs. ester hydrolysis.

- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy (λ = 270–300 nm) to track reaction progress .

Advanced Research Questions

Q. What factorial design strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Central Composite Design (CCD) : Vary temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors.

- Orthogonal Arrays : Apply Taguchi L9 arrays to screen 4 variables (e.g., base strength, stoichiometry) with minimal runs. Optimize for yield and purity via regression modeling.

- Response Surface Methodology (RSM) : Map non-linear interactions between pH and reaction time for aqueous-phase modifications .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodological Answer :

- DFT Refinement : Re-optimize geometries (B3LYP/6-311+G(d,p)) with implicit solvent models (SMD) to improve NMR chemical shift accuracy (<1 ppm deviation).

- Dynamic Effects : Perform MD simulations to account for conformational flexibility in solution (e.g., benzoate ester rotation).

- Crystallographic Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures to identify systematic errors .

Q. What integrated computational-experimental workflows enhance reaction discovery for derivatives?

- Methodological Answer :

- Reaction Path Search : Use AFIR (Artificial Force-Induced Reaction) methods in GRRM17 to identify plausible intermediates.

- Transition State Analysis : Calculate activation barriers (IRC) for competing pathways (e.g., aldol vs. Michael additions).

- High-Throughput Screening : Validate top 3 computational predictions via automated liquid handling (96-well plates) with LC-MS monitoring .

Q. How can AI-driven tools accelerate process optimization for large-scale synthesis?

- Methodological Answer :

- Active Learning : Train neural networks on 50+ experimental runs to predict optimal catalyst/solvent pairs.

- Real-Time Adjustment : Implement closed-loop systems (e.g., LabDroid) to adjust flow reactor parameters (T, residence time) based on inline Raman data.

- Failure Analysis : Use SHAP values to interpret AI model decisions and rectify outliers (e.g., unexpected byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.